3,5-Diamino-4-isopropoxybenzoic acid
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Overview
Description
3,5-Diamino-4-isopropoxybenzoic acid (DIABA) is a chemical compound that has been widely used in scientific research due to its potential biological applications. This compound is a derivative of benzoic acid and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
3,5-Diamino-4-isopropoxybenzoic acid has been extensively used in scientific research due to its potential biological applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 3,5-Diamino-4-isopropoxybenzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 3,5-Diamino-4-isopropoxybenzoic acid is not fully understood. However, it has been suggested that 3,5-Diamino-4-isopropoxybenzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with the function of specific receptors.
Biochemical And Physiological Effects
3,5-Diamino-4-isopropoxybenzoic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3,5-Diamino-4-isopropoxybenzoic acid has also been found to exhibit cytotoxicity against several cancer cell lines. In addition, 3,5-Diamino-4-isopropoxybenzoic acid has been shown to possess antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
3,5-Diamino-4-isopropoxybenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 3,5-Diamino-4-isopropoxybenzoic acid is also stable and can be stored for long periods of time. However, 3,5-Diamino-4-isopropoxybenzoic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. In addition, 3,5-Diamino-4-isopropoxybenzoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,5-Diamino-4-isopropoxybenzoic acid. One potential area of research is the development of novel therapeutic agents based on 3,5-Diamino-4-isopropoxybenzoic acid. Another area of research is the investigation of the mechanism of action of 3,5-Diamino-4-isopropoxybenzoic acid. Further studies are also needed to fully understand the biochemical and physiological effects of 3,5-Diamino-4-isopropoxybenzoic acid. Additionally, the development of new synthesis methods for 3,5-Diamino-4-isopropoxybenzoic acid may lead to improved yields and greater efficiency in its production.
Synthesis Methods
3,5-Diamino-4-isopropoxybenzoic acid can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol, followed by reduction with tin (II) chloride and sodium dithionite. The resulting compound is then treated with ammonia to yield 3,5-Diamino-4-isopropoxybenzoic acid.
properties
CAS RN |
177960-36-0 |
---|---|
Product Name |
3,5-Diamino-4-isopropoxybenzoic acid |
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,5-diamino-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,11-12H2,1-2H3,(H,13,14) |
InChI Key |
CNPRDVSMOCSOJV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |
synonyms |
Benzoic acid, 3,5-diamino-4-(1-methylethoxy)- (9CI) |
Origin of Product |
United States |
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